molecular formula C9H10BrN3O3 B10877306 (2E)-2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxamide

(2E)-2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxamide

Cat. No.: B10877306
M. Wt: 288.10 g/mol
InChI Key: AVYYZGKJAQCSIX-UUILKARUSA-N
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Description

2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE is an organic compound with significant potential in various scientific fields. This compound features a brominated aromatic ring, a hydroxyl group, a methoxy group, and a hydrazinecarboxamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE typically involves the bromination of 3-hydroxy-4-methoxybenzaldehyde to form 2-bromo-3-hydroxy-4-methoxybenzaldehyde . This intermediate is then reacted with hydrazinecarboxamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like methylene chloride and acetic acid, and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE include other brominated aromatic compounds and hydrazine derivatives. Examples include:

Uniqueness

The uniqueness of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrN3O3

Molecular Weight

288.10 g/mol

IUPAC Name

[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C9H10BrN3O3/c1-16-8-2-5(4-12-13-9(11)15)6(10)3-7(8)14/h2-4,14H,1H3,(H3,11,13,15)/b12-4+

InChI Key

AVYYZGKJAQCSIX-UUILKARUSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)N)Br)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)N)Br)O

Origin of Product

United States

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